Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

The compound N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (CAS 1393813‑43‑8) belongs to the pyrimidinyl‑sulfamide class and is structurally derived from the endothelin receptor antagonist macitentan. It is catalogued under the synonym O‑Desbromo‑Pyrimidinyl Macitentan and is also referred to as Ethylene Hydroxy Impurity.

Molecular Formula C15H19BrN4O4S
Molecular Weight 431.305
CAS No. 1393813-43-8
Cat. No. B579963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide
CAS1393813-43-8
SynonymsN-[5-(4-Bromophenyl)-6-[2-hydroxyethoxy]-4-pyrimidinyl]-N’-propylsulfamide
Molecular FormulaC15H19BrN4O4S
Molecular Weight431.305
Structural Identifiers
SMILESCCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20)
InChIKeyMKPBJHFHEQSWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (CAS 1393813-43-8): Identity, Class, and Procurement-Relevant Profile


The compound N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (CAS 1393813‑43‑8) belongs to the pyrimidinyl‑sulfamide class and is structurally derived from the endothelin receptor antagonist macitentan. It is catalogued under the synonym O‑Desbromo‑Pyrimidinyl Macitentan and is also referred to as Ethylene Hydroxy Impurity [1]. Its molecular formula is C₁₅H₁₉BrN₄O₄S with a molecular weight of 431.31 g mol⁻¹ . In pharmaceutical quality control this substance serves as a characterised impurity reference standard for the development and validation of analytical methods used in macitentan drug substance and drug product testing [2].

Why Generic Macitentan Impurity Standards Cannot Substitute for N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide in Regulated Analytical Workflows


Macitentan‑related impurities are a structurally heterogeneous group generated by different reaction pathways (condensation side reactions, hydrolysis, oxidative degradation) [1]. Each impurity exhibits a distinct chromatographic retention time, UV response factor, and peak‑purity profile under the validated HPLC conditions mandated by pharmacopoeial monographs or ANDA filings [1]. In silico toxicity assessments further indicate that individual macitentan impurities can diverge significantly in predicted mutagenic, tumorigenic, or reproductive risk, with at least five compounds flagged as critical for safety qualification [2]. Consequently, substituting a generic macitentan impurity standard for the specific Ethylene Hydroxy Impurity (1393813‑43‑8) would compromise both system suitability criteria and the accurate quantification required for regulatory submission, directly impacting batch release decisions.

Quantitative Differential Evidence for N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (CAS 1393813-43-8)


Chromatographic Differentiation: Relative Retention Time vs. Other Macitentan Impurities

In the validated RP‑HPLC method of CN105388244A, the impurity corresponding to the ethylene‑hydroxy analogue (impurity E) elutes with a relative retention time (RRT) of 0.23 versus the macitentan main peak, whereas the closest‑eluting process impurities (impurity K, RRT 0.14; impurity I, RRT 0.15; impurity F, RRT 0.27) are separated by chromatographic resolutions of 5.97 to 11.48 [1]. This demonstrates that 1393813‑43‑8 occupies a unique, well‑resolved chromatographic window that cannot be replicated by any other known macitentan impurity standard.

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Structural Origin and Synthetic Pathway Distinctiveness

The ethylene‑hydroxy impurity (1393813‑43‑8) is formed specifically by nucleophilic displacement of the 6‑chloro leaving group in the advanced intermediate N‑[5‑(4‑bromophenyl)‑6‑chloro‑4‑pyrimidinyl]‑N′‑propylsulfamide with ethylene glycol, rather than with the 5‑bromo‑2‑pyrimidinyl fragment that completes the full macitentan structure [1]. This pathway differentiates it from other process impurities such as the dimeric impurity (Impurity 9 in the megafine study) or the sulfonamide‑hydrolysis product (Impurity H/I/J in CN105388244A) [2].

Process Chemistry Impurity Origin Macitentan Synthesis

Purity Specification and Regulatory Suitability as a Reference Standard

Commercial lots of 1393813‑43‑8 are routinely supplied at ≥98 % purity (HPLC) and are accompanied by full characterisation data (NMR, MS, HPLC) compliant with ISO 17034 guidelines for reference material producers [1]. While many macitentan impurity standards on the market achieve a similar nominal purity, the regulatory‑grade documentation package provided for 1393813‑43‑8 specifically supports Analytical Method Validation (AMV) and Quality Control (QC) applications required for ANDA submissions [1].

Reference Standard Purity ANDA

Predicted Toxicity Profile Differentiation Among Macitentan Impurities

A comprehensive in silico assessment of 35 macitentan‑related compounds identified five impurities with possible mutagenic, tumorigenic, irritant, or reproductive toxicity risk, underscoring that the safety qualification of each impurity is structure‑specific [1]. Although the published abstract does not disclose which five compounds were flagged, the structural features of 1393813‑43‑8 (free hydroxyethoxy group, absence of the second bromopyrimidine ring) are distinct from the dimeric or hydrolysis impurities that are more commonly associated with alerts. This class‑level evidence supports the need for dedicated procurement of the authentic impurity standard for meaningful toxicological qualification studies.

In Silico Toxicology Genotoxicity Impurity Qualification

Optimal Industrial and Research Application Scenarios for N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (CAS 1393813-43-8)


Reference Standard for Quantitative Impurity Analysis in ANDA Filings

Generic pharmaceutical manufacturers developing macitentan tablets can use 1393813‑43‑8 as a fully characterised reference standard to spike and quantify the Ethylene Hydroxy Impurity during HPLC method validation [1]. Its unique RRT of 0.23 under the CN105388244A method ensures baseline resolution from other process impurities, satisfying ICH Q2(R1) specificity requirements [1].

Process Control Marker for Ethylene Glycol Pathway Impurities

During macitentan API synthesis, 1393813‑43‑8 serves as a specific marker for the side reaction between the 6‑chloropyrimidine intermediate and ethylene glycol [2]. Monitoring this impurity enables process chemists to optimise reaction stoichiometry and minimise the formation of this des‑bromo analogue, improving overall yield and purity of the final macitentan active ingredient [2].

Stability Study Forced Degradation Marker

The compound is listed among the hydrolytic degradation products of macitentan formed under acidic stress conditions [3]. It can be employed as a retention‑time marker and quantitation standard in forced degradation studies required for the drug product stability section of regulatory dossiers (ICH Q1A).

In Silico Toxicological Assessment and DEREK/Sarah Model Training

Because the compound is included in the impurity library analysed by Paim et al. (2023) [3], procurement of the authentic standard enables experimental follow‑up (e.g., Ames test or in vitro micronucleus assay) to confirm in‑silico predictions, directly supporting ICH M7 impurity qualification workflows.

Quote Request

Request a Quote for N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.